N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes a methanesulfonyl group, an ethoxycarbonyl group, and an L-alanine moiety.
Vorbereitungsmethoden
The preparation of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine can be achieved through various synthetic routes. One common method involves the reaction of L-alanine with 2-(methanesulfonyl)ethanol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine involves its interaction with specific molecular targets. The methanesulfonyl group is known to be a good leaving group, which facilitates nucleophilic substitution reactions. The ethoxycarbonyl group can participate in esterification reactions, while the L-alanine moiety can interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine can be compared with other similar compounds, such as:
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-D-alanine: This compound has a similar structure but with a different stereochemistry.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-glycine: This compound lacks the methyl group present in L-alanine.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-valine: This compound has a bulkier side chain compared to L-alanine.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57849-45-3 |
---|---|
Molekularformel |
C7H13NO6S |
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
(2S)-2-(2-methylsulfonylethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C7H13NO6S/c1-5(6(9)10)8-7(11)14-3-4-15(2,12)13/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
WVONRYVEJLCEGB-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)OCCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.